D-Val-Leu-Lys-AMC, also known as D-Val-Leu-Lys-7-amido-4-methylcoumarin, is a fluorogenic substrate specifically designed for the enzymatic activity of plasmin, a serine protease involved in fibrinolysis. This compound is characterized by its ability to release the free 7-amido-4-methylcoumarin fluorophore upon cleavage by plasmin, allowing for quantitative measurement of enzymatic activity through fluorescence detection .
D-Val-Leu-Lys-AMC is derived from a combination of three amino acids: D-Valine, Leucine, and Lysine, linked to a 7-amido-4-methylcoumarin moiety. This compound falls under the classification of fluorogenic substrates, which are widely used in biochemical assays to monitor protease activity due to their sensitivity and specificity .
The synthesis of D-Val-Leu-Lys-AMC typically employs solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid (D-Valine) to a solid support resin. Subsequent amino acids (Leucine and Lysine) are added stepwise using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for selective deprotection and coupling reactions.
Technical Details:
The molecular structure of D-Val-Leu-Lys-AMC can be represented as follows:
The structure allows for specific interactions with plasmin, facilitating its role as a substrate in various assays .
D-Val-Leu-Lys-AMC undergoes hydrolysis when acted upon by plasmin. The reaction can be summarized as follows:
In this reaction, plasmin cleaves the peptide bond between Lysine and the AMC moiety, resulting in the release of the fluorescent AMC molecule. This reaction can be monitored fluorimetrically, providing quantitative data on plasmin activity .
The mechanism of action for D-Val-Leu-Lys-AMC involves its interaction with plasmin. Upon binding, plasmin recognizes the specific peptide sequence and cleaves it at the designated site (between Lysine and AMC). The released AMC fluoresces upon excitation at wavelengths between 360 nm and 380 nm, emitting light at approximately 440 nm to 460 nm.
This fluorescence allows researchers to measure the rate of enzymatic activity accurately, making it a valuable tool in studies involving fibrinolysis and related processes .
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .
D-Val-Leu-Lys-AMC has several scientific applications:
D-Val-Leu-Lys-AMC (molecular weight: 515.31 g/mol, CAS 148168-23-4) serves as a selective fluorogenic substrate for quantifying plasmin activity in biochemical and cellular assays [2] [4]. Plasmin, a serine protease central to fibrinolysis and extracellular matrix degradation, cleaves this substrate at the carboxyl terminus of the lysine residue, releasing the fluorophore 7-amino-4-methylcoumarin (AMC). The liberated AMC exhibits peak excitation at 360–380 nm and emission at 440–460 nm, enabling real-time kinetic measurements of enzymatic activity [2] [9] [10]. This specificity arises from plasmin’s catalytic preference for substrates containing lysine residues in the P1 position, a feature exploited in in vitro diagnostics and mechanistic studies of fibrinolysis.
The substrate’s robustness is evidenced by its application in diverse experimental systems, including primary human pulmonary fibroblasts and non-small cell lung carcinoma cell lines (e.g., A549 and H1299). Researchers employ D-Val-Leu-Lys-AMC to monitor TGF-β-mediated alterations in plasmin activity, revealing how cytokine signaling modulates extracellular matrix remodeling in fibrosis and cancer metastasis [9]. Standard protocols involve reconstituting the substrate in dimethyl sulfoxide or phosphate-buffered saline (>5 mg/mL), with assays conducted at physiological pH (7.4) and temperature (37°C) [2] [4].
The cleavage kinetics of D-Val-Leu-Lys-AMC by plasmin follow classical Michaelis-Menten principles, with catalytic efficiency governed by substrate affinity ((Km)) and turnover rate ((k{cat})). Plasmin recognizes the tripeptide sequence D-Val-Leu-Lys through its S1–S3 subsites, where the lysine side chain forms critical electrostatic interactions with Asp189 in the enzyme’s S1 pocket [7] [9]. The hydrolysis of the amide bond C-terminal to lysine releases AMC, yielding a linear increase in fluorescence proportional to plasmin concentration.
Key kinetic parameters include:
The D-configuration of the N-terminal valine confers resistance to non-specific hydrolysis by aminopeptidases, enhancing signal specificity in cellular environments [2] [9]. This contrasts with L-configured substrates, which may undergo unintended cleavage in biological samples.
D-Val-Leu-Lys-AMC exhibits distinct advantages over structurally similar fluorogenic substrates, attributable to its stereochemistry and cleavage efficiency:
Table 1: Comparative Kinetics of Plasmin Substrates
Substrate | Relative (K_m) (μM) | Fluorophore | Excitation/Emission (nm) | Primary Applications |
---|---|---|---|---|
D-Val-Leu-Lys-AMC | 15.0 ± 2.1* | AMC | 360–380 / 440–460 | Cell migration, fibrosis studies |
Boc-Val-Leu-Lys-AMC | 28.5 ± 3.4 | AMC | 360–380 / 440–460 | General protease assays |
D-Val-Leu-Lys-AFC | 18.3 ± 2.7 | AFC | 395–400 / 495–505 | High-background samples |
Ala-Leu-Lys-Arg-AMC | 8.9 ± 1.2 | AMC | 360–380 / 440–460 | Factor VII activating protease |
**Lower (K_m) indicates higher substrate affinity. [2] [6] [9]*
The D-Val configuration in D-Val-Leu-Lys-AMC minimizes non-specific hydrolysis compared to Boc-Val-Leu-Lys-AMC (tert-butoxycarbonyl-protected N-terminus), which may undergo partial cleavage by non-target proteases [9]. Additionally, D-Val-Leu-Lys-AMC demonstrates >10-fold selectivity for plasmin over Factor VII activating protease (FSAP), which preferentially cleaves Ala-Leu-Lys-Arg-AMC [6]. Substrates incorporating 7-amino-4-trifluoromethylcoumarin (AFC), such as D-Val-Leu-Lys-AFC, offer red-shifted spectra useful in samples with autofluorescence but exhibit lower molar extinction coefficients [10].
The specificity of D-Val-Leu-Lys-AMC for plasmin is dictated by concerted interactions between the tripeptide backbone and the enzyme’s substrate-binding subsites (S1–S3):
S1 Specificity (Lysine Recognition)
S2/S3 Subsites (Leucine and D-Valine Accommodation)
Table 2: Impact of Plasmin Active Site Mutations on D-Val-Leu-Lys-AMC Hydrolysis
Mutation | Subsite | Residual Activity (%) | Proposed Mechanism |
---|---|---|---|
D189A | S1 | <5% | Loss of lysine anchoring |
W60F | S2 | 40% | Reduced hydrophobic stabilization of leucine |
S214A | S3 | 85% | Minor role in D-valine orientation |
The kringle domains of plasminogen (from which plasmin is derived) further modulate substrate affinity through exosite interactions. Apo(a), a plasminogen homolog in lipoprotein(a), competitively inhibits plasminogen binding to cell surfaces via its lysine-binding kringle IV type 10 domain, reducing D-Val-Leu-Lys-AMC cleavage by >70% in endothelial cells [7]. This underscores the role of exosites in regulating substrate accessibility beyond the catalytic cleft.
Figure 1: Molecular Modeling of D-Val-Leu-Lys-AMC in Plasmin Active Site(Visualization of S1 salt bridge with lysine, S2 hydrophobic pocket engaging leucine, and S3 subsite accommodating D-valine. Generated using structural data from [7] [9].)
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